4-(2-Methyl-2-propenyl)benzoic acid

Analytical Chemistry Quality Control Medicinal Chemistry

This para-substituted benzoic acid derivative is differentiated by its nanomolar 5-lipoxygenase (5-LOX) inhibitory activity (IC₅₀ 60 nM) and 15-fold COX-1/COX-2 selectivity, making it a critical tool for leukotriene-mediated inflammation research. The reactive 2-methyl-2-propenyl side chain enables oxidation, epoxidation, and cross-coupling reactions, while the 97% purity specification ensures reliable yields in multi-step syntheses. Positional isomers (2- and 3-substituted) show divergent bioactivity and physicochemical properties; this specific para-substituted compound is essential for reproducible structure-activity relationship (SAR) studies. Procure this unique building block to accelerate your medicinal chemistry programs targeting inflammatory pathways and differentiation therapy.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 168194-08-9
Cat. No. B064595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-2-propenyl)benzoic acid
CAS168194-08-9
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
InChIKeySAMZPPSIMZAULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-2-propenyl)benzoic acid (CAS 168194-08-9) Overview for Procurement and Scientific Selection


4-(2-Methyl-2-propenyl)benzoic acid (CAS 168194-08-9), also known as 4-(2-methylallyl)benzoic acid, is a para-substituted benzoic acid derivative featuring a reactive 2-methyl-2-propenyl (methallyl) side chain [1]. This compound is characterized by a molecular weight of 176.21 g/mol and a molecular formula of C₁₁H₁₂O₂ [2]. It is commercially available at purities of 95-97% and serves as a versatile building block in medicinal chemistry and organic synthesis, with documented bioactivity across multiple target classes including lipoxygenases, cyclooxygenases, and cellular differentiation pathways [3].

Why 4-(2-Methyl-2-propenyl)benzoic Acid Cannot Be Interchanged with In-Class Analogs


The 4-(2-methyl-2-propenyl) substitution pattern confers distinct physicochemical and biological properties compared to isomeric analogs and generic benzoic acid derivatives. The para-substituted methallyl group creates a unique steric and electronic environment that affects binding to biological targets such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) with measurable selectivity differences [1]. Furthermore, positional isomers—specifically the 2- and 3-substituted variants—exhibit different boiling points, densities, and biological activity profiles, making them unsuitable for direct substitution in structure-activity relationship (SAR) studies [2]. Generic benzoic acid or other simple aryl carboxylic acids lack the necessary hydrophobic alkyl side chain required for the differentiation-inducing activity observed in this compound class [3].

4-(2-Methyl-2-propenyl)benzoic Acid (CAS 168194-08-9) Quantitative Differentiation Evidence Guide


Purity Specification: 97% vs. Market Standard 95%

Commercial availability of 4-(2-Methyl-2-propenyl)benzoic acid at 97% purity provides a quantifiable advantage over the industry baseline of 95% purity commonly specified for this compound class . This 2% absolute purity difference reduces potential interference from unknown impurities in sensitive biological assays and synthetic transformations.

Analytical Chemistry Quality Control Medicinal Chemistry

5-Lipoxygenase (5-LOX) Inhibition Potency: IC₅₀ = 60 nM

This compound inhibits human 5-lipoxygenase (5-LOX) with an IC₅₀ of 60 nM [1], demonstrating significantly higher potency compared to the known 5-LOX inhibitor boropinic acid (IC₅₀ = 7.6 ng/mL, equivalent to approximately 21 nM for its molecular weight) [2]. While boropinic acid shows slightly greater absolute potency, the target compound's activity is within a comparable nanomolar range and lacks the prenylated oxyprenylated coumarin structural complexity that complicates boropinic acid synthesis.

Inflammation Enzymology Drug Discovery

COX-2 vs. COX-1 Selectivity Profile: 15-Fold Differential

4-(2-Methyl-2-propenyl)benzoic acid exhibits a distinct cyclooxygenase (COX) selectivity profile with an IC₅₀ of 7.5 μM for COX-2 and 500 nM for COX-1 [1], representing a 15-fold selectivity for COX-1 over COX-2. This contrasts sharply with the clinical NSAID (S)-(+)-Ibuprofen, which demonstrates IC₅₀ values of 12 μM for COX-1 and 80 μM for COX-2—a 6.7-fold selectivity for COX-1 . The target compound thus provides a quantitatively different COX inhibition signature that may be valuable for mechanistic studies.

NSAID Development Selectivity Inflammation

Physicochemical Differentiation: Boiling Point Variance Among Positional Isomers

The 4-substituted isomer (CAS 168194-08-9) exhibits a boiling point of 301°C at 760 mmHg [1], which is distinct from the 2-substituted isomer (boiling point 291.6°C at 760 mmHg) and the 3-substituted isomer (boiling point 308.3°C at 760 mmHg) [2]. This 7.3-9.4°C boiling point differential enables precise quality control and purification by fractional distillation, confirming the exact isomeric identity required for reproducible SAR studies.

Process Chemistry Purification Isomer Separation

Cell Differentiation Activity: Documented Efficacy in Leukemia Models

Benzoic acid derivatives structurally related to 4-(2-Methyl-2-propenyl)benzoic acid, specifically those within the same patent-defined structural class, have been shown to induce differentiation of neoplastic cells, particularly leukemia cells [1]. While the patent does not report direct quantitative data for the exact CAS 168194-08-9 compound, the structural classification places this compound within the claimed scope of differentiation-inducing agents. In contrast, simple benzoic acid (CAS 65-85-0) lacks the requisite 2-methyl-2-propenyl substitution and does not exhibit this biological activity.

Oncology Cell Biology Differentiation Therapy

Procurement-Relevant Application Scenarios for 4-(2-Methyl-2-propenyl)benzoic Acid (CAS 168194-08-9)


Development of 5-Lipoxygenase Inhibitors for Inflammatory Disease Research

The compound's documented IC₅₀ of 60 nM against human 5-LOX makes it a valuable starting point or reference compound for medicinal chemistry programs targeting leukotriene-mediated inflammatory conditions [1]. Its nanomolar potency provides a benchmark for structure-activity relationship studies aimed at optimizing 5-LOX inhibition.

COX Isoform Selectivity Studies in NSAID Research

With a 15-fold COX-1/COX-2 selectivity ratio, this compound serves as a tool molecule for probing the differential contributions of COX isoforms in inflammation and pain models [2]. Its distinct profile relative to clinical NSAIDs like ibuprofen enables mechanistic studies requiring a defined COX inhibition signature.

Leukemia Cell Differentiation Research and Oncology Applications

As a member of the benzoic acid derivative class claimed to induce differentiation of neoplastic cells, this compound is relevant for research into differentiation therapy approaches for hematologic malignancies [3]. Its structural features provide a scaffold for further optimization of differentiation-inducing agents.

Synthesis of Functionalized Benzoic Acid Derivatives via Methallyl Chemistry

The reactive 2-methyl-2-propenyl (methallyl) group enables diverse synthetic transformations including oxidation, epoxidation, and cross-coupling reactions [4]. The 97% purity specification ensures reliable downstream reaction yields and minimizes byproduct formation in multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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